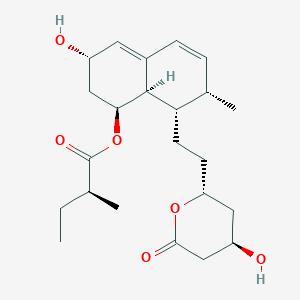

Pravastatin lactone

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQARDMYXSOFTLN-PZAWKZKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235286 | |

| Record name | Pravastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85956-22-5 | |

| Record name | Pravastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085956225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pravastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBE3Z4192Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

pravastatin lactone chemical structure and properties

An In-depth Technical Guide on Pravastatin Lactone: Chemical Structure and Properties

Introduction

Pravastatin is a well-established member of the statin class of drugs, utilized for its lipid-lowering capabilities by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] While pravastatin is administered in its active hydroxy acid form, its corresponding metabolite, this compound, plays a significant role in its overall pharmacological profile.[3][4] this compound is a closed-ring, less polar derivative that is formed from the intramolecular esterification of the parent compound.[4] This transformation can occur non-enzymatically in the acidic environment of the stomach following oral administration.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, relevant biological pathways, and experimental protocols associated with this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is chemically described as the delta-lactone form of pravastatin.[5] It is also considered a fatty acid ester and a member of the hexahydronaphthalenes class of compounds.[5][6]

Chemical Identifiers:

-

IUPAC Name: [(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate[5]

-

SMILES: CC--INVALID-LINK--C(=O)O[C@H]1C--INVALID-LINK--C)CC[C@@H]3C--INVALID-LINK--O3)O">C@@HO[3][4][5][10]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 406.51 g/mol | [3][6][7][8][9] |

| Appearance | White to off-white crystalline solid/powder | [3][8] |

| Melting Point | 140-143°C | [8] |

| Solubility | DMSO: 20-100 mg/mLDMF: 25 mg/mLEthanol: 12.5 mg/mLPBS (pH 7.2): 10 mg/mL | [3][4][8] |

| Predicted pKa | 13.49 ± 0.40 | [8] |

| UV Maximum (in Ethanol) | 238 nm | [4][11] |

Biological Activity and Signaling Pathways

HMG-CoA Reductase Inhibition

The primary mechanism of action for statins, including the active form of pravastatin, is the competitive inhibition of HMG-CoA reductase.[1][] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[5][10] By blocking this step, pravastatin reduces the endogenous production of cholesterol.[2] This reduction in intracellular cholesterol levels in hepatocytes leads to a compensatory upregulation of LDL receptors on the cell surface, which in turn increases the clearance of LDL cholesterol from the bloodstream.[1][13] While the lactone form is generally considered a prodrug, it can convert to the active hydroxy acid form to exert its inhibitory effect.[][14]

The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by statins.

Experimental Protocols

Interconversion of Pravastatin and this compound

The conversion between the active hydroxy acid form of pravastatin and its inactive lactone is pH-dependent.

-

Lactonization (Acid to Lactone): this compound is formed from pravastatin under acidic conditions, mimicking the environment of the stomach.[4] A general laboratory procedure involves dissolving pravastatin in an acidic solution (e.g., adjusting the pH to ~2 with HCl) and refluxing the mixture.[15][16] The progress of the reaction can be monitored by techniques such as HPLC. It is important to note that prolonged heating can lead to the formation of impurities.[15]

-

Hydrolysis (Lactone to Acid): The conversion of this compound to its active hydroxy acid form is efficiently achieved under alkaline conditions.[17] A typical protocol involves dissolving this compound in a basic solution, such as 0.1 N NaOH, often prepared in an aqueous-organic mixture (e.g., 50% acetonitrile in water), and incubating at room temperature.[14][17] The reaction is generally rapid and can be monitored by HPLC to confirm the disappearance of the lactone peak and the appearance of the hydroxy acid peak.

The logical relationship for this pH-dependent conversion is shown below.

Analytical Method: HPLC Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of pravastatin and its lactone form. The following is a representative protocol based on published methods.[16][18][19][20][21]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16][18][20]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a gradient or isocratic mixture of acetonitrile or methanol and an acidic buffer like 0.1% formic acid or an ammonium acetate buffer adjusted to an acidic pH (e.g., pH 3-4.5).[3][16]

-

Sample Preparation:

-

Pharmaceuticals: Crush tablets, dissolve in the mobile phase, sonicate to ensure complete dissolution, filter, and dilute to the desired concentration.[16][21]

-

Biological Samples (Plasma/Serum): To stabilize the analytes, dilute the plasma sample with a pH 4.5 buffer.[3] Perform solid-phase extraction (SPE) to remove proteins and interfering substances.[3][22] Evaporate the eluate and reconstitute the residue in the mobile phase.[3]

-

-

Quantification: Create a calibration curve using standards of known concentrations of this compound. The peak area of the analyte is proportional to its concentration.

In Vitro HMG-CoA Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HMG-CoA reductase. The protocol is based on commercially available kits that monitor the consumption of the cofactor NADPH.[23][24][25][26][27]

-

Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

-

Materials:

-

Recombinant human HMG-CoA reductase enzyme.

-

HMG-CoA substrate solution.

-

NADPH solution.

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Test compound (this compound, converted to active form prior to assay) and positive control (e.g., Pravastatin).

-

96-well UV-transparent plate.

-

Spectrophotometer capable of reading absorbance at 340 nm at 37°C.

-

-

Procedure:

-

Prepare working solutions of the enzyme, NADPH, and HMG-CoA in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the HMG-CoA reductase enzyme. For a positive control, use pravastatin. For a negative control, use the vehicle (e.g., DMSO).

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding the HMG-CoA and NADPH solution to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time in a kinetic mode.

-

Calculate the rate of reaction (decrease in absorbance per minute).

-

Determine the percent inhibition for each concentration of the test compound relative to the negative control.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Experimental Workflows

Pharmacokinetic Analysis Workflow

The quantification of pravastatin and this compound in biological matrices is crucial for pharmacokinetic studies. A typical workflow involves sample collection, preparation to ensure analyte stability, extraction, and analysis by a sensitive method like UHPLC-MS/MS.[3][28]

Conclusion

This compound, as a key metabolite of pravastatin, is an important entity in the study of statin pharmacology. Its chemical properties, particularly its pH-dependent interconversion with the active hydroxy acid form, are critical for understanding its behavior in vivo. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers engaged in the analysis, characterization, and evaluation of this compound in drug development and clinical research settings. A thorough understanding of its properties and the pathways it influences is essential for optimizing the therapeutic use of pravastatin.

References

- 1. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Cholesterol - Wikipedia [en.wikipedia.org]

- 6. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 7. What is Cholesterol Synthesis? Steps & Regulation [allen.in]

- 8. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 9. Cholesterol Biosynthesis | PPT [slideshare.net]

- 10. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 13. Influence of pravastatin, a specific inhibitor of HMG-CoA reductase, on hepatic metabolism of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. WO2006046130A2 - Process for the preparation of pravastatin - Google Patents [patents.google.com]

- 16. japsr.in [japsr.in]

- 17. Study on the conversion of three natural statins from lactone forms to their corresponding hydroxy acid forms and their determination in Pu-Erh tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitative determination of pravastatin and its biotransformation products in human serum by turbo ion spray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

- 24. japsonline.com [japsonline.com]

- 25. japsonline.com [japsonline.com]

- 26. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]

- 27. assaygenie.com [assaygenie.com]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Pravastatin from Compactin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of pravastatin from its precursor, compactin. The primary focus is on the biotechnological conversion, which represents the core industrial methodology. This document details the underlying biochemical pathways, provides comprehensive experimental protocols derived from established literature, and presents key quantitative data to facilitate comparison and understanding.

Introduction: The Strategic Hydroxylation of Compactin

Pravastatin is a leading statin drug used to lower cholesterol by inhibiting the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Unlike its precursor compactin (also known as ML-236B), which is produced via fermentation by fungi such as Penicillium citrinum, pravastatin possesses a hydroxyl group at the C-6β position.[1][2] This structural modification enhances its tissue selectivity and therapeutic profile.

The industrial synthesis of pravastatin is a notable example of biotransformation, where a stereoselective microbial hydroxylation converts compactin into the active drug.[2][3] This process was developed to overcome the challenges and instability associated with purely chemical synthesis routes. The conversion is catalyzed by specific cytochrome P450 (CYP) monooxygenase enzymes found in various microorganisms.[2][4][5]

The Core Transformation: From Compactin to Pravastatin

The fundamental reaction is the stereoselective hydroxylation of the compactin molecule at the C-6 position. This conversion transforms compactin into 6β-hydroxy-compactin, which is pravastatin. The reaction requires a source of oxygen and a biological reducing agent, typically NADPH.

Biocatalytic Methodologies

The conversion of compactin to pravastatin is almost exclusively achieved through biocatalysis, utilizing whole-cell fermentation or isolated enzyme systems. Several microorganisms have been identified and engineered for this purpose.

3.1 Key Microbial Systems

-

Streptomyces carbophilus : This bacterium is the traditional and industrially established choice for the bioconversion of compactin.[1][2][5] It contains a cytochrome P450 monooxygenase system (P450sca) that effectively hydroxylates compactin.[2][4] The process typically involves a two-step fermentation: first, Penicillium citrinum produces compactin, which is then purified and fed to a S. carbophilus culture.[2][6]

-

Actinomadura sp. : A strain of Actinomadura (2966) has been shown to convert compactin to pravastatin with high efficiency (65-78% conversion).[7] Studies using cell-free extracts suggest its hydroxylase system differs from the typical cytochrome P450 system, as it is not inhibited by carbon monoxide (CO) and appears to be constitutive, meaning it does not require induction by the substrate.[8][9]

-

Engineered Penicillium chrysogenum : To overcome the inefficiencies of a two-step process, a single-step fermentative method has been developed.[2] This involves genetically reprogramming the fungus P. chrysogenum by introducing the entire compactin biosynthetic pathway along with an engineered cytochrome P450 hydroxylase (from Amycolatopsis orientalis).[2] This approach enables the direct production of pravastatin in a single fermentation, achieving titers greater than 6 g/L.[2]

Experimental Protocols

The following sections provide generalized experimental methodologies based on published research. These should be adapted and optimized for specific strains and laboratory conditions.

4.1 Protocol 1: Whole-Cell Bioconversion of Compactin

This protocol describes a typical fed-batch process using a Streptomyces species.

-

Inoculum Preparation :

-

Production Fermentation :

-

Inoculate the production fermenter containing the main culture medium. The medium may consist of glucose (15-23 g/L), soya bean meal (25-38 g/L), cottonseed meal (2-4 g/L), corn steep liquor (5-8 g/L), NaCl (5-6 g/L), and CaCO₃ (2-3 g/L).[10]

-

Maintain fermentation conditions: pH between 7.3-8.0, and temperature at 25-30°C.[10]

-

-

Compactin Feeding :

-

After an initial growth phase (e.g., 24 hours), begin feeding a sterile solution of compactin (sodium salt form is preferred).

-

Employ an intermittent or continuous feeding strategy to maintain the compactin concentration in a target range (e.g., 300-900 µg/mL) to maximize conversion and minimize toxicity.[10][11]

-

-

Monitoring and Harvest :

-

Extraction and Purification :

4.2 Protocol 2: Cell-Free Enzymatic Conversion

This protocol is based on studies with Actinomadura sp. and is suitable for in-vitro characterization of the hydroxylase activity.[8]

-

Preparation of Cell-Free Extract :

-

Harvest microbial cells from a culture by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Resuspend the cells in the same buffer and lyse them using a French press or sonication.

-

Centrifuge the lysate at high speed to remove cell debris, retaining the supernatant as the cell-free extract.[9]

-

-

Enzymatic Reaction :

-

Prepare a reaction mixture in a total volume of ~220 µL containing:

-

Cell-free extract: 160 µL

-

Compactin solution: to a final concentration of 0.23 mM

-

NADPH solution: to a final concentration of 0.26 mM[9]

-

-

For the Actinomadura hydroxylase, cofactors such as ATP, ascorbate, and Mg²⁺ may stimulate activity.[8]

-

Incubate the mixture at 30°C with agitation for 60 minutes.[8][9]

-

-

Analysis :

-

Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Analyze the formation of pravastatin from compactin using HPLC with UV detection at 238 nm.[13]

-

Quantitative Data Summary

The efficiency of pravastatin synthesis varies significantly with the chosen biocatalyst and process conditions.

Table 1: Comparison of Microbial Systems for Pravastatin Production

| Microorganism/System | Key Enzyme(s) | Typical Yield / Titer | Key Characteristics | Source(s) |

| Streptomyces carbophilus | P450sca (CYP105A3) | ~70% conversion yield | Traditional two-step industrial process.[2] | [2][14] |

| Actinomadura sp. 2966 | Novel Hydroxylase | 65-78% conversion | Constitutive enzyme, not a typical P450 system.[8] | [7][8] |

| Streptomyces sp. Y-110 | Cytochrome P450 | 1000 mg/L pravastatin from 2000 mg/L compactin | Optimized with intermittent feeding.[11] | [11] |

| Engineered P. chrysogenum | CYP105AS1 (mutant) | > 6 g/L pravastatin | Single-step fermentation; high stereoselectivity.[2] | [2] |

Table 2: Kinetic Parameters of Compactin Hydroxylating Enzymes

| Enzyme | Source Organism | K_m (µM) | k_cat (min⁻¹) | K_d (µM) | Source(s) |

| CYP105D7 | Streptomyces avermitilis | 39.1 ± 8.8 | 1.12 ± 0.09 | 17.5 ± 3.6 | [15] |

| P450sca-1 | Streptomyces carbophilus | 179 | - | - | [4] |

| P450sca-2 | Streptomyces carbophilus | 229 | - | - | [4] |

Table 3: Optimized Bioconversion Parameters

| Parameter | Optimal Value | Organism Context | Source(s) |

| Temperature | 30°C | Actinomadura sp. (cell-free) | [8] |

| pH | 7.5 | Actinomadura sp. (cell-free) | [8] |

| Compactin Conc. | 300-900 µg/mL | Streptomyces carbophilus | [10] |

| Glucose Conc. | 15-23 g/L | Streptomyces carbophilus | [10] |

Enzyme Engineering for Enhanced Stereoselectivity

A significant challenge in the biocatalytic synthesis of pravastatin is controlling the stereochemistry of the hydroxylation. Wild-type enzymes, such as CYP105AS1 from A. orientalis, naturally produce the unwanted epimer, 6-epi-pravastatin.[16][17]

To overcome this, enzyme engineering via directed evolution and computation-aided design has been employed. By introducing specific mutations into the enzyme's active site (e.g., I95T, A180V, L236I in P450pra), the binding orientation of compactin is altered.[16][17] This reorientation favors the hydroxylation that produces the pharmacologically active pravastatin. Further computational optimization has led to variants of CYP105AS1 that provide >99% stereoselectivity for pravastatin, completely eliminating the formation of the 6-epi-pravastatin byproduct.[17][18][19]

Conclusion

The synthesis of this compound from compactin is a cornerstone of industrial biotechnology. While traditional two-step fermentation processes using Streptomyces carbophilus have been successful, the field is advancing toward more efficient and cost-effective single-step fermentations. This progress is driven by the discovery of novel hydroxylases and, most significantly, by the power of enzyme engineering. By rationally designing and evolving cytochrome P450 enzymes, researchers have achieved near-perfect stereoselectivity and high titers, paving the way for the next generation of statin manufacturing processes.

References

- 1. [Research and development of pravastatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Single-step fermentative production of the cholesterol-lowering drug pravastatin via reprogramming of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purification and characterization of cytochrome P-450sca from Streptomyces carbophilus. ML-236B (compactin) induces a cytochrome P-450sca in Streptomyces carbophilus that hydroxylates ML-236B to pravastatin sodium (CS-514), a tissue-selective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme-A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EP2029750A2 - Production of pravastatin - Google Patents [patents.google.com]

- 7. Biotransformation of compactin to pravastatin by Actinomadura sp. 2966 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. US5942423A - Conversion of compactin to pravastatin by actinomadura - Google Patents [patents.google.com]

- 10. EP1613760A2 - Fermentation process for the preparation of pravastatin - Google Patents [patents.google.com]

- 11. Bioconversion of compactin into pravastatin by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US7425644B2 - Method of purifying pravastatin - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 15. Hydroxylation of Compactin (ML-236B) by CYP105D7 (SAV_7469) from Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Computation-Aided Engineering of Cytochrome P450 for the Production of Pravastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Computation-Aided Engineering of Cytochrome P450 for the Production of Pravastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Biological Activity of Pravastatin Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of pravastatin lactone. While much of the existing literature focuses on the active hydroxy-acid form of pravastatin, this document synthesizes the available data on the lactone form and provides context based on the well-understood principles of statin pharmacology. Pravastatin is primarily administered as its active open-acid form, pravastatin sodium. However, the lactone form is a crucial intermediate and its distinct physicochemical properties, particularly its increased lipophilicity, may influence its cellular uptake and biological effects.

Core Biological Activities and Quantitative Data

This compound's biological activities are intrinsically linked to its conversion to the active hydroxy-acid form, which is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The in vitro effects of pravastatin have been studied across various cell types, revealing pleiotropic effects beyond cholesterol synthesis inhibition.

HMG-CoA Reductase Inhibition

The primary mechanism of action for all statins is the competitive inhibition of HMG-CoA reductase. While direct IC50 values for this compound are not extensively reported, studies on pravastatin (hydroxy-acid form) provide a benchmark for its inhibitory potency. It is understood that the lactone form must first be hydrolyzed to the active acid form to exert its inhibitory effect on the enzyme.

Table 1: HMG-CoA Reductase and Cholesterol Synthesis Inhibition by Pravastatin (Hydroxy-Acid Form)

| Cell Line/System | Assay | IC50 Value | Reference |

| Hep G2 (human hepatoma) | HMG-CoA Reductase Activity | 95 nM | [1] |

| Hep G2 (human hepatoma) | Sterol Synthesis Inhibition | 1900 nM | [1] |

| Human Hepatocytes (primary) | Cholesterol Synthesis Inhibition | 105 nM | [1] |

| Neonatal Rat Skeletal Myotubes | Cholesterol Synthesis Inhibition | 5.9 µM | [2] |

| Rat Hepatocytes | Cholesterol Synthesis Inhibition | ~0.07 µM | [2] |

| Cell-free assay | HMG-CoA Reductase Activity | 70.25 nM | [3] |

Anti-Inflammatory Effects

Pravastatin has demonstrated significant anti-inflammatory properties in vitro, primarily studied in monocytes and macrophages. These effects are crucial to its atheroprotective actions.

Table 2: Anti-Inflammatory Effects of Pravastatin on Human Monocytes

| Inflammatory Mediator | Pravastatin Concentration | Effect | Reference |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Various doses | Up to 15-fold inhibition of protein expression | [4] |

| Tumour Necrosis Factor-alpha (TNF-α) | Various doses | Up to 2.4-fold reduction in levels | [4] |

| Metalloproteinase-9 (MMP-9) | Various doses | Total loss of activity in stimulated cells | [4] |

| TNF-α-induced Cellular Oxygen Consumption | 5, 100, and 500 µM | 2.4- to 5.5-fold inhibition | [4] |

| Hydrogen Peroxide Production | Not specified | 7.7% decrease in baseline production | [5] |

| Phagocytosis (via complement receptors) | Not specified | 20% decrease in phagocytic index | [5] |

It is important to note that some studies suggest lipophilic statins (often in their lactone forms) can, under certain conditions, stimulate pro-inflammatory responses in monocytes, whereas the hydrophilic pravastatin did not show these effects[6][7].

Effects on Cancer Cell Viability and Proliferation

The anti-cancer potential of statins is an area of active research. Studies have shown that the lipophilic lactone forms of statins like lovastatin are generally more potent in inducing cancer cell apoptosis than their hydrophilic acid counterparts. While specific IC50 values for this compound are scarce, data for pravastatin (hydroxy-acid) and comparative studies provide some insights.

Table 3: In Vitro Effects of Pravastatin on Cancer Cell Lines

| Cell Line | Statin Form | Effect | Pravastatin Concentration | Reference |

| DoTc2 4510 (cervical carcinoma) | Not specified | No significant effect on cell viability | Up to 100 µM | [8] |

| A-673 (Ewing's sarcoma) | Not specified | No effect on cell viability | Not specified | [8] |

| MCF-7 (breast cancer) | Not specified | Inhibition of survival does not exceed 20-40% | Not specified | [8] |

| Pancreatic NIT-1 cells | Atorvastatin (lipophilic) | Cell viability reduced to ~41% | 20 µM | [9] |

| Pancreatic NIT-1 cells | Pravastatin (hydrophilic) | No significant change in cell viability | 20 µM | [9] |

Studies with lovastatin lactone have shown IC50 values for viability reduction in the range of 45.2 µM to 76.7 µM in lung cancer cell lines, while the acid form was inactive[10]. This suggests that this compound may possess greater cytotoxic potential than its acid form, though likely less potent than more lipophilic statins.

Effects on Endothelial Cells

Pravastatin has been shown to have beneficial effects on endothelial cells, promoting proliferation, migration, and angiogenic signaling, which are crucial for vascular repair.

Table 4: Effects of Pravastatin on Endothelial Cells

| Cell Type | Pravastatin Concentration | Effect | Reference |

| Rat Aortic Endothelial Cells (rAECs) | Not specified | Enhanced proliferation and migration | [11] |

| Endothelial Colony-Forming Cells (ECFCs) | 2 µM or 20 µM | Significantly increased proliferation | [12] |

| Endothelial Colony-Forming Cells (ECFCs) | 200 µM or 2000 µM | Significantly decreased proliferation and increased apoptosis | [12] |

| Endothelial Colony-Forming Cells (ECFCs) | 20 µM | 2.03-fold higher expression of VEGF-A | [12] |

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

-

HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich or Assay Genie)[13][14]

-

Recombinant HMG-CoA reductase

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)[3]

-

This compound (dissolved in an appropriate solvent like DMSO)[3]

-

96-well UV-compatible microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA substrate in each well of the 96-well plate.

-

Add different concentrations of this compound solution to the test wells. For control wells, add the solvent used to dissolve the this compound.

-

Initiate the reaction by adding the HMG-CoA reductase enzyme to all wells.

-

Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a set period (e.g., 10-20 minutes) at 37°C.

-

Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of this compound.

-

The percentage of inhibition is calculated relative to the control wells. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[15]

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)[15]

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate at 37°C for 1-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

Apoptosis Detection (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells cultured on slides or coverslips

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) from a commercial kit (e.g., from GenScript or Abcam)[14][16]

-

Wash buffers (e.g., PBS)

-

Mounting medium with a counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound as required for the experiment.

-

Fix the cells with the fixation solution.

-

Permeabilize the cells to allow the entry of the labeling reagents.

-

Incubate the cells with the TUNEL reaction mixture according to the manufacturer's protocol. This allows the TdT enzyme to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Wash the cells to remove unincorporated nucleotides.

-

If using a fluorescent label, counterstain the nuclei with a DNA-binding dye like DAPI.

-

Mount the slides and visualize the cells under a fluorescence microscope. Apoptotic cells will show a fluorescent signal in their nuclei.

Signaling Pathways and Visualizations

Pravastatin and other statins exert their pleiotropic effects by modulating various intracellular signaling pathways. While specific data for this compound is limited, the following pathways are known to be affected by pravastatin (hydroxy-acid) or the lactone forms of other statins.

PI3K/Akt/mTOR Signaling Pathway

Pravastatin has been shown to activate the PI3K/Akt/mTOR pathway in endothelial cells, promoting cell proliferation and migration[11]. This pathway is crucial for cell survival and growth.

Caption: Pravastatin-induced activation of the PI3K/Akt/mTOR pathway in endothelial cells.

COX-2/PPARγ-Dependent Apoptotic Pathway

Studies on lovastatin lactone have revealed a pro-apoptotic mechanism in cancer cells involving the upregulation of cyclooxygenase-2 (COX-2) and subsequent activation of peroxisome proliferator-activated receptor-gamma (PPARγ)[10]. This pathway may be relevant for other statin lactones.

Caption: Proposed pro-apoptotic pathway of statin lactones via COX-2 and PPARγ.

IL-6/STAT3 Inflammatory Signaling

Pravastatin has been shown to modulate the IL-6/STAT3 signaling pathway, which is involved in inflammation. In endothelial cells, pravastatin can suppress IL-6 production[17]. In the context of atherosclerosis, it may attenuate IL-6 action by modulating STAT3 activity[18].

Caption: Pravastatin's inhibitory effect on the IL-6/STAT3 inflammatory pathway.

Conclusion

The in vitro biological activity of this compound is multifaceted, extending beyond its primary role in cholesterol synthesis inhibition. While the more hydrophilic hydroxy-acid form is the active inhibitor of HMG-CoA reductase, the lipophilic lactone form may exhibit distinct cellular uptake and, as suggested by studies on other statins, potentially more pronounced effects on cancer cell apoptosis. The anti-inflammatory and pro-angiogenic properties of pravastatin are well-documented and are mediated through complex signaling pathways. Further research is warranted to specifically delineate the in vitro activities and mechanisms of this compound to fully understand its therapeutic potential. This guide provides a comprehensive summary of the current knowledge and detailed methodologies to facilitate future investigations in this area.

References

- 1. Statins inhibit cyclooxygenase-2 and matrix metalloproteinase-9 in human endothelial cells: anti-angiogenic actions possibly contributing to plaque stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Pravastatin Promotes Endothelial Colony-Forming Cell Function, Angiogenic Signaling and Protein Expression In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pravastatin down-regulates inflammatory mediators in human monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stimulation of inflammatory responses in vitro and in vivo by lipophilic HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2006046130A2 - Process for the preparation of pravastatin - Google Patents [patents.google.com]

- 8. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Different Effects of Atorvastatin and Pravastatin on Cell Death and PARP Activity in Pancreatic NIT-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lovastatin lactone elicits human lung cancer cell apoptosis via a COX-2/PPARγ-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. Modulation of COX-2 expression by statins in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. genscript.com [genscript.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. abcam.com [abcam.com]

- 17. Klotho Contributes to Pravastatin Effect on Suppressing IL-6 Production in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Biosynthetic Pathway of Pravastatin

Abstract

Pravastatin, a leading cholesterol-lowering medication, stands as a testament to the power of microbial secondary metabolite screening and subsequent biotechnological refinement. This technical guide provides an in-depth exploration of the journey from the initial discovery of its precursor, compactin, to the elucidation and engineering of its unique biosynthetic pathway. We detail the serendipitous finding of pravastatin through the microbial hydroxylation of compactin and chronicle the scientific advancements that have led to highly efficient production methods. This document offers researchers, scientists, and drug development professionals a comprehensive overview, including key quantitative data, detailed experimental protocols, and visual representations of the core biological and experimental processes.

Introduction to Pravastatin

Statins are a class of drugs that have revolutionized the management of hypercholesterolemia and the prevention of cardiovascular disease.[1][2] They function as competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the rate-limiting step in cholesterol biosynthesis.[3][4] By inhibiting this enzyme, primarily in the liver, statins reduce endogenous cholesterol production, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocyte surfaces, leading to increased clearance of LDL cholesterol ("bad cholesterol") from the bloodstream.[1][4][5]

Pravastatin (marketed as Pravachol) is a semi-synthetic statin derived from a natural fungal product.[6][7] It was the second statin to be approved for medical use, in 1989.[1][8] A key feature of pravastatin is its hydrophilicity, which confers a high degree of liver selectivity and a lower potential for drug-drug interactions compared to more lipophilic statins, as it is not extensively metabolized by the cytochrome P450 system in humans.[3][8][9] This guide delves into the discovery of pravastatin and the intricate biosynthetic pathway that produces this crucial therapeutic agent.

The Discovery of Pravastatin: A Serendipitous Finding

The story of pravastatin begins with the discovery of the first statin, mevastatin, also known as compactin.

The Precursor: Discovery of Compactin (Mevastatin)

In the 1970s, Japanese biochemist Akira Endo at Sankyo Company embarked on a large-scale screening of microorganisms for inhibitors of HMG-CoA reductase, hypothesizing that some organisms might produce such compounds to defend against other cholesterol-containing microbes.[10][11] After screening thousands of fungal strains, his team isolated a potent HMG-CoA reductase inhibitor from the fungus Penicillium citrinum.[2][7][11][12] This compound, initially named ML-236B and later known as compactin or mevastatin, was the first statin to be discovered and demonstrated significant cholesterol-lowering effects in animal models.[7][12]

The Breakthrough: From Compactin to Pravastatin

During the development and metabolic studies of compactin, researchers at Sankyo made a serendipitous discovery.[8] They found that compactin could be microbially transformed into a new, more active, and hydrophilic metabolite. This new compound, initially designated CS-514, was the result of a stereospecific hydroxylation of compactin at the C-6 position.[1][6] The hydroxylation was achieved by a soil bacterium, Nocardia autotrophica.[13] This hydroxylated derivative was named pravastatin.[7] The key transformation is the conversion of the compactin molecule to its 6'-hydroxy iso-open acid form.[5][14] This bioconversion marked the birth of a second-generation statin with a distinct pharmacological profile.

Biosynthetic Pathway of Pravastatin

Industrially, pravastatin is not produced de novo by a single microorganism but is created via a two-step process involving fermentation followed by biotransformation.[6][15][16]

Step 1: Fermentative Production of Compactin

The precursor molecule, compactin, is produced through fermentation by various filamentous fungi, most notably strains of Penicillium citrinum.[6][17] The biosynthesis of compactin itself is a complex process starting from acetyl-CoA, involving polyketide synthases to create the characteristic decalin ring structure.[17]

Step 2: Microbial Hydroxylation of Compactin to Pravastatin

The crucial step in pravastatin synthesis is the highly specific stereoselective hydroxylation of compactin at the C-6 position. This bioconversion is catalyzed by a cytochrome P450 monooxygenase enzyme found in various bacteria.[6][15] The most well-characterized and industrially utilized microorganism for this biotransformation is Streptomyces carbophilus.[5][14][15][17] The bacterium takes up compactin from the fermentation broth and intracellularly converts it to pravastatin, which is then excreted.

Key Enzyme: Cytochrome P450sca from Streptomyces carbophilus

Research has identified the specific enzyme in S. carbophilus responsible for the hydroxylation of compactin as cytochrome P450sca (P450sca).[18] This enzyme is inducible by the presence of compactin in the medium.[18][19] Studies have shown that the expression of the cytP450sca-2 gene is negatively regulated at the transcriptional level, and this repression is lifted by compactin.[19] Two forms of the enzyme, P-450sca-1 and P-450sca-2, have been purified and characterized, showing high specificity for hydroxylating the sodium salt of compactin's open-acid form.[18]

Alternative Bioconversion Microorganisms

While S. carbophilus is the most cited, other microorganisms have been identified that can efficiently convert compactin to pravastatin. These include:

Advances in Pravastatin Production: Single-Step Fermentation

The two-step production process, while effective, has limitations related to cost, efficiency, and purification challenges.[6][16] This has driven research into creating a single-step fermentative process.

Metabolic Engineering of Penicillium chrysogenum

A significant breakthrough was achieved by metabolically reprogramming the industrial antibiotic producer Penicillium chrysogenum.[6][15] Researchers successfully introduced the entire compactin biosynthetic gene cluster into a strain of P. chrysogenum that no longer produced penicillin.[6] This created a robust platform for producing the necessary precursor.

Discovery and Engineering of Compactin Hydroxylase (CYP105AS1)

The final piece of the puzzle was to introduce an enzyme that could perform the C-6 hydroxylation directly within the engineered P. chrysogenum. A novel cytochrome P450 from Amycolatopsis orientalis (CYP105AS1) was identified as an efficient compactin hydroxylase.[6][23] However, the wild-type enzyme predominantly produced 6-epi-pravastatin, an inactive stereoisomer.[24][25][26]

Through directed evolution and computation-aided enzyme engineering, the stereoselectivity of CYP105AS1 was successfully inverted.[6][24][27] The resulting optimized mutant, named P450Prava, contained key mutations that altered the substrate binding pocket, favoring an orientation that leads almost exclusively to the pharmacologically active pravastatin.[6][26] Fusing this engineered enzyme to a suitable redox partner within the compactin-producing P. chrysogenum resulted in a single organism capable of producing high titers of pravastatin directly from simple carbon sources.[6][15][23]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on pravastatin production.

Table 1: Comparison of Microbial Bioconversion of Compactin to Pravastatin

| Microorganism | Compactin Input | Pravastatin Output | Conversion Rate / Yield | Time | Reference |

|---|---|---|---|---|---|

| Streptomyces sp. Y-110 | 750 mg/L | 340 mg/L | 45.3% | 24 h | [20] |

| Streptomyces sp. Y-110 (Fed-batch) | 2000 mg/L | 1000 mg/L | 50.0% | - | [20][28] |

| Actinomadura sp. 2966 | Variable | - | 65% - 78% | 16 h | [21] |

| Pseudonocardia carboxydivorans PAH4 | 1 g/L | ~680 mg/L | ~68% | 6 days | [22] |

| Streptomyces exfoliatus YJ-118 | - | 600 - 1340 mg/L | - | - |[13] |

Table 2: Kinetic Parameters of Cytochrome P450sca Enzymes from S. carbophilus

| Enzyme | Substrate | Ks (Michaelis Constant) | Reference |

|---|---|---|---|

| Cytochrome P-450sca-1 | Sodium ML-236B Carboxylate | 179 µM | [18] |

| Cytochrome P-450sca-2 | Sodium ML-236B Carboxylate | 229 µM |[18] |

Table 3: Pravastatin Production in Engineered P. chrysogenum

| Strain / Condition | Pravastatin Titer | Key Features | Reference |

|---|---|---|---|

| Initial Transformant | 688 mg/L | P450Prava integrated into compactin-producing strain | [6] |

| Pilot Scale Fermentation | > 6 g/L | 10-L fed-batch fermentation, optimized conditions |[15][23] |

Key Experimental Protocols

This section provides a generalized overview of the methodologies used in the research and development of pravastatin production.

Protocol: Microbial Screening for Compactin Hydroxylation Activity

-

Isolate Microorganisms : Soil, water, and other environmental samples are collected. Microorganisms (bacteria, actinomycetes, fungi) are isolated using standard plating techniques on various selective media.

-

Prepare Seed Cultures : Pure isolates are grown in a suitable liquid medium to generate sufficient biomass for the screening assay.

-

Biotransformation Assay :

-

A defined concentration of compactin (e.g., 100 mg/L) is added to the culture medium of each isolate.

-

Cultures are incubated under controlled conditions (temperature, pH, agitation) for a set period (e.g., 24-72 hours).

-

A control culture with no added compactin is run in parallel.

-

-

Extraction : After incubation, the culture broth is centrifuged. The supernatant is extracted with an organic solvent (e.g., ethyl acetate) at an acidic pH.

-

Analysis : The organic extract is concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The appearance of a new peak with a retention time corresponding to a pravastatin standard, and a concurrent decrease in the compactin peak, indicates positive hydroxylation activity.

Protocol: Purification of Cytochrome P450sca from S. carbophilus

-

Induction and Cell Harvest : S. carbophilus is cultured in a medium containing an inducer, such as the sodium salt of compactin, to maximize the expression of P450sca. Cells are harvested by centrifugation in the late logarithmic growth phase.

-

Cell Lysis : The cell pellet is washed and resuspended in a buffer solution. Cells are lysed using physical methods such as French press or sonication to release intracellular contents.

-

Preparation of Cell-Free Extract : The lysate is centrifuged at high speed to remove cell debris, yielding a crude cell-free extract containing the soluble P450sca enzyme.

-

Chromatography Steps : The cell-free extract is subjected to a series of chromatographic separations to purify the enzyme.

-

Anion-Exchange Chromatography : The extract is loaded onto a column (e.g., DEAE-Sephacel). Proteins are eluted with a salt gradient (e.g., NaCl), separating proteins based on charge.

-

Gel Filtration Chromatography : Fractions containing P450sca activity are pooled, concentrated, and applied to a size-exclusion column (e.g., Sephacryl S-300) to separate proteins based on molecular size.

-

Hydroxyapatite Chromatography : A final polishing step where the active fractions are applied to a hydroxyapatite column and eluted with a phosphate gradient.

-

-

Purity Analysis : Throughout the purification process, fractions are analyzed for protein content and specific activity. The final purified enzyme's purity is assessed by SDS-PAGE, which should show a single band corresponding to the molecular weight of P450sca.[18]

Protocol: Directed Evolution of CYP105AS1 for Improved Stereoselectivity

-

Gene Isolation : The gene encoding CYP105AS1 is isolated from Amycolatopsis orientalis via PCR using specific primers.

-

Creation of a Mutant Library :

-

The wild-type gene is subjected to random mutagenesis using techniques like error-prone PCR. This method introduces random point mutations throughout the gene sequence.

-

The resulting library of mutated genes is cloned into an expression vector, often for expression in a host like E. coli.

-

-

High-Throughput Screening :

-

The E. coli library is plated so that individual colonies, each expressing a different enzyme variant, can be picked and grown in microtiter plates.

-

The cells are cultured and then supplied with compactin as a substrate.

-

After a reaction period, the products (pravastatin and 6-epi-pravastatin) are analyzed using a high-throughput method, such as LC-MS, to determine the ratio of the desired product to the undesired epimer.

-

-

Selection and Iteration :

-

Variants showing improved stereoselectivity (a higher pravastatin-to-epi-pravastatin ratio) are selected.

-

The genes from these improved "hits" can be used as templates for further rounds of mutagenesis and screening, allowing for the cumulative combination of beneficial mutations.

-

-

Characterization of Best Variants : The most promising enzyme variants are produced on a larger scale, purified, and characterized in detail to confirm their improved catalytic properties and stereoselectivity.[24][26]

Conclusion

The development of pravastatin is a compelling narrative of scientific discovery, beginning with the systematic screening of natural products and culminating in sophisticated metabolic engineering. The initial serendipitous finding that a common soil bacterium could hydroxylate compactin into a more effective drug opened a new avenue in statin development. Decades of subsequent research have not only elucidated the enzymatic basis of this conversion but have also leveraged this knowledge to design a novel, single-step fermentation process. This journey from a two-organism, two-step process to a single, engineered super-producer exemplifies the immense potential of biotechnology in optimizing the production of life-saving pharmaceuticals. The continued exploration of microbial diversity and the application of powerful enzyme engineering tools promise further innovations in drug manufacturing.

References

- 1. Pravastatin - Wikipedia [en.wikipedia.org]

- 2. librarysearch.swinburne.edu.au [librarysearch.swinburne.edu.au]

- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Pravastatin Sodium? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pnas.org [pnas.org]

- 7. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pharmaceutical Mycelia: A Story of Statins | LGC Standards [lgcstandards.com]

- 11. Statins: From Fungus to Pharma | American Scientist [americanscientist.org]

- 12. researchgate.net [researchgate.net]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 15. Single-step fermentative production of the cholesterol-lowering drug pravastatin via reprogramming of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 17. Biosynthesis and biotechnological production of statins by filamentous fungi and application of these cholesterol-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Purification and characterization of cytochrome P-450sca from Streptomyces carbophilus. ML-236B (compactin) induces a cytochrome P-450sca in Streptomyces carbophilus that hydroxylates ML-236B to pravastatin sodium (CS-514), a tissue-selective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme-A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular approaches for production of pravastatin, a HMG-CoA reductase inhibitor: transcriptional regulation of the cytochrome p450sca gene from Streptomyces carbophilus by ML-236B sodium salt and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bioconversion of compactin into pravastatin by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biotransformation of compactin to pravastatin by Actinomadura sp. 2966 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Efficient bioconversion of compactin to pravastatin by the quinoline-degrading microorganism Pseudonocardia carboxydivorans isolated from petroleum-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Single-step fermentative production of the cholesterol-lowering drug pravastatin via reprogramming of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Computation-Aided Engineering of Cytochrome P450 for the Production of Pravastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Computation-Aided Engineering of Cytochrome P450 for the Production of Pravastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. cuk.elsevierpure.com [cuk.elsevierpure.com]

Methodological & Application

Application Note: Quantification of Pravastatin Lactone in Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pravastatin, a hydrophilic statin, is a widely prescribed medication for the management of hypercholesterolemia. It exists in equilibrium with its inactive lactone form. The accurate quantification of both pravastatin and its lactone metabolite in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for the simultaneous determination of pravastatin and pravastatin lactone in plasma samples using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is robust, reproducible, and suitable for high-throughput analysis in a clinical or research setting.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of pravastatin and this compound in plasma.

Table 1: Linearity and Sensitivity

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Pravastatin | 0.5 - 600.29[1] | 0.5[2] | ≥ 0.99[1][3] |

| This compound | 0.5 - 100[2] | 0.5[2] | ≥ 0.999[2] |

Table 2: Accuracy and Precision

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Pravastatin | Low (LQC) | < 10[4] | < 7[4] | 97.2 - 106[4] |

| Medium (MQC) | < 10[4] | < 7[4] | 97.2 - 106[4] | |

| High (HQC) | < 10[4] | < 7[4] | 97.2 - 106[4] | |

| This compound | Low (LQC) | ≤ 8[2] | ≤ 8[2] | within 8% of nominal[2] |

| Medium (MQC) | ≤ 8[2] | ≤ 8[2] | within 8% of nominal[2] | |

| High (HQC) | ≤ 8[2] | ≤ 8[2] | within 8% of nominal[2] |

Table 3: Recovery

| Analyte | Extraction Method | Mean Recovery (%) |

| Pravastatin | Liquid-Liquid Extraction | 93.8[4] |

| This compound | Solid-Phase Extraction | ≥ 90[2] |

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted for the extraction of pravastatin from plasma samples.

-

Materials:

-

Human plasma (collected in EDTA tubes)

-

Pravastatin and this compound reference standards

-

Internal Standard (IS) working solution (e.g., Topiramate at 0.3 µg/mL)[3]

-

Ethyl acetate (0.1% formic acid)[4]

-

Methanol

-

Acetonitrile

-

5 mM Ammonium acetate solution

-

Microcentrifuge tubes (1.5 mL)

-

Nitrogen evaporator

-

-

Procedure:

-

Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution and vortex briefly.

-

To acidify the sample and improve extraction efficiency, add 50 µL of 0.1 M HCl. Vortex for 30 seconds.

-

Add 1 mL of ethyl acetate (with 0.1% formic acid) to the tube.[4]

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction (steps 4-7) on the remaining aqueous layer and combine the organic extracts.[4]

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., Acetonitrile:5 mM Ammonium Acetate, 90:10, v/v).[3]

-

Vortex for 1 minute to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation:

-

Liquid Chromatograph (LC) system capable of binary gradient elution.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., Thermo Hypurity Advance C18, 50 mm x 4.6 mm, 5 µm)[3]

-

Mobile Phase A: 5 mM Ammonium Acetate in water[3]

-

Mobile Phase B: Acetonitrile[3]

-

Gradient: Isocratic elution with 90% B[3]

-

Flow Rate: 1.0 mL/min[3]

-

Injection Volume: 10 µL

-

Column Temperature: 40°C[5]

-

Run Time: Approximately 1.5 - 2.0 minutes[3]

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: ESI, with polarity switching. Negative ion mode for Pravastatin and positive ion mode for this compound.[5][6]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Source Parameters:

-

Ion Spray Voltage: -4500 V (Negative), +5500 V (Positive)

-

Source Temperature: 500°C[4]

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Visualizations

References

- 1. High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative determination of pravastatin and its biotransformation products in human serum by turbo ion spray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mac-mod.com [mac-mod.com]

- 6. Determination of pravastatin and this compound in rat plasma and urine using UHPLC-MS/MS and microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing Pravastatin Lactone Stock Solutions for Cell Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pravastatin, a member of the statin class of drugs, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] While the active form of the drug is the open hydroxy-acid, the lactone form is a common prodrug that is converted to the active form in vivo. For cell-based assays, the preparation of accurate and stable stock solutions of pravastatin lactone is critical for obtaining reproducible and reliable results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture experiments.

Data Presentation

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL, 100 mg/mL (with sonication) | [4][5] |

| Dimethylformamide (DMF) | 25 mg/mL | [4] |

| Ethanol | 12.5 mg/mL | [4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [4] |

Table 2: Recommended Storage Conditions for this compound Stock Solutions

| Storage Temperature | Duration | Light Protection | Reference |

| -20°C | ≥ 4 years (as solid), 1 month (in solution) | Recommended | [4][5] |

| -80°C | 6 months (in solution) | Recommended | [5] |

Experimental Protocols

Materials

-

This compound (powder form)[4]

-

Dimethyl Sulfoxide (DMSO), cell culture grade, anhydrous[5]

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional, for higher concentrations)[5]

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Equipment

-

Analytical balance

-

Laminar flow hood or biological safety cabinet

-

-20°C or -80°C freezer for storage

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell-based assays.

-

Pre-preparation: Bring the this compound powder and DMSO to room temperature before opening to prevent condensation. Perform all steps under sterile conditions in a laminar flow hood.

-

Weighing: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 406.5 g/mol .[6] To prepare 1 mL of a 10 mM stock solution, you will need 4.065 mg of this compound.

-

Dissolution:

-

Add the weighed this compound to a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, if you weighed 4.065 mg, add 1 mL of DMSO.

-

Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. For higher concentrations, sonication may be required to aid dissolution.[5]

-

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[5]

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5] Protect from light.

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be further diluted in cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

Mandatory Visualizations

Caption: Workflow for preparing this compound stock solution.

Caption: Inhibition of the HMG-CoA reductase pathway by pravastatin.

References

Solid-Phase Extraction Protocol for Pravastatin Lactone from Biological Fluids

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pravastatin, a widely prescribed lipid-lowering agent, exists in equilibrium with its inactive lactone form. Accurate quantification of both the active acid form and the lactone metabolite in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the solid-phase extraction (SPE) of pravastatin lactone from biological fluids such as plasma, serum, and urine, ensuring sample integrity and yielding clean extracts for subsequent analysis by methods like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

Experimental Protocols

This section details the methodology for the solid-phase extraction of this compound from biological fluids. The protocol is synthesized from established methods and best practices to ensure high recovery and reproducibility.[1][2][3]

Materials and Reagents

-

SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) or C8 cartridges

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate

-

Formic Acid or Acetic Acid

-

Ultrapure Water

-

Biological Matrix (Plasma, Serum, or Urine)

-

Internal Standard (IS): Deuterated this compound (e.g., [²H₃]-pravalactone)

Sample Pretreatment

To ensure the stability of this compound and prevent its hydrolysis to the active acid form, immediate sample acidification and cooling are critical.[4][5]

-

Thaw frozen biological samples in an ice-water bath (≤10°C).[4][5]

-

To a 100 µL aliquot of the biological fluid (plasma, serum, or urine), add a suitable volume of internal standard solution.

-

Acidify the sample by diluting with 0.1 M buffer at pH 4.5 to stabilize the analytes.[2][3] This can be achieved by adding an equal volume of the buffer to the sample.

-

Vortex the sample for 30 seconds to ensure homogeneity.

Solid-Phase Extraction (SPE) Procedure

The following SPE procedure is recommended for the extraction of this compound:

-

Conditioning: Condition the SPE cartridge (HLB or C8) by passing 1 mL of methanol followed by 1 mL of ultrapure water.[6] Do not allow the cartridge to dry out between steps.

-

Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M buffer (pH 4.5).

-

Loading: Load the pretreated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove endogenous interferences.

-

Elution: Elute the this compound and internal standard from the cartridge using 1 mL of an elution solvent. A common elution solvent is a mixture of acetonitrile and 0.01 M ammonium acetate at pH 4.5 (90:10, v/v).[1]

-

Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[3]

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a reconstitution solution, typically the initial mobile phase of the analytical method (e.g., a mixture of acetonitrile and 10 mM methylammonium acetate buffer at pH 4.5).[3]

-

Analysis: The reconstituted sample is now ready for injection into the analytical instrument (e.g., UHPLC-MS/MS).

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of this compound in biological fluids.

Table 1: Method Performance for this compound in Rat Plasma and Urine

| Parameter | Plasma | Urine | Reference |

| Linearity Range | 5-500 nmol/L | 5-500 nmol/L | [1] |

| Recovery | 97-109% | 92-101% | [1] |

| Intra-day Precision (%RSD) | < 8% | < 7% | [1] |

| Limit of Detection (LOD) | 1.5 nmol/L | 1.5 nmol/L | [1] |

| Limit of Quantification (LOQ) | 5 nmol/L | 5 nmol/L | [1] |

Table 2: Method Performance for this compound in Human Serum

| Parameter | Value | Reference |

| Linearity Range | 0.5-100 ng/mL | [4] |

| Recovery | ≥ 90% | [4] |

| Intra-assay Precision | Within 8% | [4] |

| Inter-assay Precision | Within 8% | [4] |

| Inter-assay Accuracy | Within 8% | [4] |

| Lower Limit of Quantification (LLQ) | 0.5 ng/mL | [4] |

Table 3: Method Performance for this compound in Human Plasma

| Parameter | Value | Reference |

| Linearity Range | 0.5-200 nM | [3] |

| Intra-day Precision (%RSD) | ≤ 5.2% | [3] |

| Inter-day Precision (%RSD) | ≤ 5.2% | [3] |

| Accuracy (%RE) | ≤ 8.0% | [3] |

Visualization

Experimental Workflow

The following diagram illustrates the complete workflow for the solid-phase extraction and analysis of this compound from biological fluids.

Caption: Workflow for SPE of this compound.

References

- 1. Determination of pravastatin and this compound in rat plasma and urine using UHPLC-MS/MS and microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Quantification of pravastatin acid, lactone and isomers in human plasm" by Leon van Haandel, Kim T. Gibson et al. [scholarlyexchange.childrensmercy.org]

- 3. Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative determination of pravastatin and its biotransformation products in human serum by turbo ion spray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A rapid and specific approach for direct measurement of pravastatin concentration in plasma by LC-MS/MS employing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Analytical Method Validation for the Quantification of Pravastatin Lactone Impurity

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pravastatin, a widely prescribed medication for the management of hypercholesterolemia, can degrade to form various impurities, with pravastatin lactone being a significant one. The presence of this impurity must be carefully monitored and controlled to ensure the safety and efficacy of the drug product. This document provides a comprehensive guide to the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in pravastatin drug substances and drug products. The protocols outlined are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[1][2][3][4][5]

Analytical Method Overview

This section details a typical RP-HPLC method for the determination of pravastatin and its lactone impurity.

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 238 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Run Time | Approximately 15 minutes |

Method Validation Protocols

The following protocols describe the experimental procedures to validate the analytical method according to ICH guidelines.

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Protocol:

-

Prepare a system suitability solution containing pravastatin at a working concentration (e.g., 100 µg/mL) and this compound at the specification limit (e.g., 0.5 µg/mL).

-

Inject the system suitability solution six replicate times.

-

Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates for the this compound peak.

Acceptance Criteria:

| Parameter | Acceptance Criteria |

| %RSD of Peak Area | ≤ 2.0% |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

Specificity (Forced Degradation)

Objective: To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7][8]

Protocol:

-

Acid Degradation: Reflux 10 mg of pravastatin in 10 mL of 0.1 N HCl at 60°C for 2 hours.

-

Base Degradation: Reflux 10 mg of pravastatin in 10 mL of 0.1 N NaOH at 60°C for 2 hours.

-

Oxidative Degradation: Treat 10 mg of pravastatin with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid pravastatin to dry heat at 105°C for 24 hours.

-

Photolytic Degradation: Expose a solution of pravastatin (1 mg/mL) to UV light (254 nm) for 24 hours.

-